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Compound of Interest

Compound Name: Acein

Cat. No.: B1151273 Get Quote

A Note on "Acein" Protein: Initial searches for a protein specifically named "Acein" did not yield

conclusive results, suggesting a possible typographical error. Given the phonetic similarity and

the context of the query, this document will focus on Casein, a well-characterized protein with

significant relevance in research and drug development. Casein is the predominant

phosphoprotein found in milk and has various biological activities and applications.

These application notes provide a comprehensive overview of the protocols for the extraction

and purification of casein, targeting researchers, scientists, and professionals in drug

development.

Introduction to Casein
Casein is the main protein constituent of milk, making up about 80% of the total protein content

in bovine milk.[1] It exists in several forms, primarily αs1-, αs2-, β-, and κ-caseins, which

assemble into colloidal structures known as casein micelles.[1] Beyond its nutritional

importance, casein and its derivatives are of great interest in the food and pharmaceutical

industries due to their functional properties and bioactive potential. For instance, certain

casein-derived peptides have been shown to exhibit antihypertensive and opioid activities.[1]

Furthermore, emerging research suggests that α-casein may function as a tumor suppressor

by activating STAT1 signaling, highlighting its potential in cancer therapy research.[2]
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The most common method for casein isolation is isoelectric precipitation. Casein is relatively

insoluble in acidic environments. By adjusting the pH of milk to its isoelectric point

(approximately 4.6), the net charge on the casein micelles becomes zero.[3] This neutralization

of charge causes the protein to lose its colloidal stability and precipitate out of the whey

solution.[3]

Subsequent purification steps aim to remove impurities such as whey proteins, fats, and

lactose. This can be achieved through a series of washing steps and can be followed by

chromatographic techniques for higher purity or to isolate specific casein fractions.[4][5]

Experimental Protocols
Extraction of Casein from Skim Milk via Isoelectric
Precipitation
This protocol details the extraction of casein from skim milk by acid precipitation.

Materials:

Skim milk[6]

1 M Acetic Acid[3]

Distilled water

Beakers (400 mL or 600 mL)[6]

Hot plate with magnetic stirrer[6]

pH meter[6]

Buchner funnel and filter paper[6]

Vacuum filtration apparatus[6]

70% Ethanol[3]

Ethyl ether (for defatting, optional)[3]
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Procedure:

Preparation: Measure 100 mL of skim milk into a 400 mL beaker.[6]

Heating: Gently heat the milk to approximately 40°C while stirring continuously with a

magnetic stirrer.[6]

Acidification: While monitoring the pH, slowly add 1 M acetic acid dropwise to the warm milk.

Continue adding acid until the pH reaches approximately 4.6.[3][6]

Precipitation: As the isoelectric point is reached, a white precipitate of casein will form, and

the milk will curdle.[6]

Cooling: Remove the beaker from the heat and allow the precipitate to settle for about 5-10

minutes. Then, cool the mixture in an ice bath for 10 minutes, stirring occasionally.[6]

Filtration: Set up a vacuum filtration system with a Buchner funnel and pre-weighed filter

paper. Moisten the filter paper with distilled water.[6]

Washing: Decant the supernatant (whey) and then pour the precipitated casein onto the filter

paper. Wash the precipitate with a small amount of cold distilled water to remove residual

acid and whey proteins.[6]

Drying: Transfer the filter paper with the casein to a clean, dry surface and allow it to air dry

overnight.[6]

Yield Calculation: Once completely dry, weigh the casein and calculate the yield.

Purification of Casein
For higher purity, the extracted casein can be further processed.

Materials:

Crude casein precipitate

DEAE-Cellulose or Sephadex G-75 column[4]
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Appropriate buffers for chromatography

Fraction collector

Procedure using Ion-Exchange Chromatography:

Sample Preparation: Dissolve the crude casein in an appropriate buffer.

Column Equilibration: Equilibrate a DEAE-Cellulose column with the starting buffer.[4]

Sample Loading: Load the dissolved casein solution onto the column.

Washing: Wash the column with the starting buffer to remove any unbound impurities.[4]

Elution: Elute the bound casein fractions using a salt gradient (e.g., increasing

concentrations of NaCl).[4]

Fraction Collection: Collect the eluted fractions and monitor the protein content of each

fraction, for example, by measuring absorbance at 280 nm.[4]

Analysis: Analyze the fractions containing the protein of interest using techniques like SDS-

PAGE to confirm purity.

Data Presentation
The following tables summarize quantitative data related to casein extraction and purification

from various sources.

Table 1: Yield of Casein from Different Milk Sources

Milk Source
Volume of Milk
(mL)

Reagent for
Precipitation

Yield of Crude
Casein (g)

Reference

Skim Milk 100 5% Acetic Acid Varies [6]

Cow Milk 100
1N Hydrochloric

Acid
Varies [7]
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| Buffalo Milk | 100 | 1N Hydrochloric Acid | Varies |[7] |

Table 2: Purity and Yield of Casein Fractions after Purification

Purification
Method

Starting
Material

Fraction Purity (%) Yield (%) Reference

Ion-
Exchange
(DEAE-
Cellulose) &
Gel
Filtration
(Sephadex
G-75)

Sheep Milk
Casein

αs-Casein
High (single
peak)

Not
specified

[4]

CaCl2

Precipitation

&

Centrifugatio

n

Micellar

Casein

Powder

β-Casein Not specified
Comparable

to lab scale
[1]

| Supercritical CO2 & Ultrafiltration | Whey Protein Isolate | Glycomacropeptide | up to 94% |

Not specified |[8] |

Visualizations
Experimental Workflow for Casein Extraction and
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Casein Extraction

Optional Purification
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Caption: Workflow for casein extraction and purification.
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Signaling Pathway of α-Casein in Mammary Tumor Cells

α-Casein STAT1 Signaling Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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